2-Amino-4-bromo-6-fluorophenol
Overview
Description
2-Amino-4-bromo-6-fluorophenol is an organic compound with the molecular formula C6H5BrFNO It is a derivative of phenol, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Mechanism of Action
Mode of Action
It’s known that the amine and hydroxy groups in similar compounds can coordinate to a metal center to form 5-membered ring complexes . This interaction could potentially lead to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling and metabolism. The downstream effects of these interactions would depend on the specific pathways involved and could include changes in cellular function or viability.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, including changes in enzyme activity, gene expression, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-fluorophenol typically involves the halogenation and amination of phenolic compounds. One common method is the bromination of 2-Amino-6-fluorophenol, followed by purification to obtain the desired product. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenols, aminophenols, and complex aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-bromo-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-6-bromo-4-methoxyphenol
- 2-Amino-6-bromo-4-chlorophenol
- 4-Bromo-2-fluorophenol
Uniqueness
2-Amino-4-bromo-6-fluorophenol is unique due to the specific combination of amino, bromo, and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-amino-4-bromo-6-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQDUMAPNIZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372195 | |
Record name | 2-amino-4-bromo-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182499-89-4 | |
Record name | 2-amino-4-bromo-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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